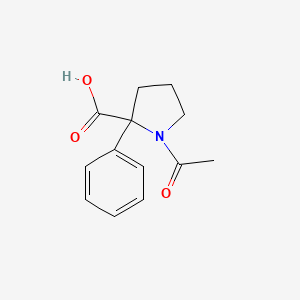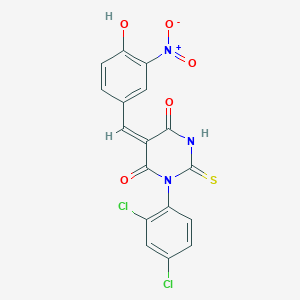
1-acetyl-2-phenylproline
Descripción general
Descripción
1-acetyl-2-phenylproline, also known as AcPP, is a cyclic dipeptide that has been the subject of much scientific research due to its potential applications in the fields of medicine and biotechnology. This compound is of particular interest due to its unique structure and potential therapeutic properties.
Mecanismo De Acción
The mechanism of action of 1-acetyl-2-phenylproline is not fully understood, but it is believed to work by interacting with various receptors and enzymes in the body. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of prostaglandins, which are involved in inflammation. 1-acetyl-2-phenylproline has also been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death.
Biochemical and Physiological Effects
1-acetyl-2-phenylproline has a variety of biochemical and physiological effects on the body. It has been shown to reduce inflammation, which can help to alleviate pain and swelling. It has also been shown to have analgesic properties, which can help to reduce pain. In addition, 1-acetyl-2-phenylproline has been shown to have anti-tumor properties, which can help to prevent the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-acetyl-2-phenylproline has a number of advantages for use in lab experiments. It is relatively easy to synthesize, and it has a well-defined structure, which makes it easy to study. However, there are also some limitations to its use in lab experiments. For example, it can be difficult to obtain large quantities of the compound, and it can be expensive to synthesize.
Direcciones Futuras
There are many potential future directions for research on 1-acetyl-2-phenylproline. One area of research is in the development of new drugs and therapies based on the compound. Another area of research is in the study of the compound's mechanism of action, which could help to identify new targets for drug development. Additionally, there is potential for the use of 1-acetyl-2-phenylproline in biotechnology, such as in the development of new materials or as a tool for protein engineering. Overall, the potential applications of 1-acetyl-2-phenylproline are vast, and further research is needed to fully explore its potential.
Aplicaciones Científicas De Investigación
1-acetyl-2-phenylproline has been the subject of much scientific research due to its potential applications in the fields of medicine and biotechnology. One of the primary areas of research has been in the development of new drugs and therapies. 1-acetyl-2-phenylproline has been shown to have a variety of biological activities, including anti-inflammatory, analgesic, and anti-tumor properties.
Propiedades
IUPAC Name |
1-acetyl-2-phenylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO3/c1-10(15)14-9-5-8-13(14,12(16)17)11-6-3-2-4-7-11/h2-4,6-7H,5,8-9H2,1H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDYRXSDZGHOHS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CCCC1(C2=CC=CC=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.8 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26666934 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![ethyl 5-[4-(dimethylamino)phenyl]-2-[3-methoxy-4-(1-naphthylmethoxy)benzylidene]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3880890.png)

![ethyl 2-[(4-acetyl-5-anilino-2-thienyl)carbonyl]-3-(3-pyridinyl)acrylate](/img/structure/B3880902.png)
![1-phenyl-2-[5-phenyl-2-(trifluoromethyl)-2,3-dihydro-1,3,4-thiadiazol-2-yl]ethanone](/img/structure/B3880903.png)
![ethyl 2-(9-anthrylmethylene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3880904.png)
![ethyl 2-{4-[(2-chlorobenzyl)oxy]-3-ethoxybenzylidene}-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B3880918.png)
![5-amino-3-[2-(6-bromo-1,3-benzodioxol-5-yl)-1-cyanovinyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3880930.png)
![5-amino-3-{2-[5-(3-chloro-4-methylphenyl)-2-furyl]-1-cyanovinyl}-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B3880934.png)

![4-chlorobenzaldehyde (3,6,6-trimethyl-4-oxo-3,5,6,8-tetrahydro-4H-pyrano[4',3':4,5]thieno[2,3-d]pyrimidin-2-yl)hydrazone](/img/structure/B3880961.png)
![3-(benzylideneamino)-3H-spiro[benzo[h]quinazoline-5,1'-cyclohexan]-4(6H)-one](/img/structure/B3880965.png)
![{1-[1-(2-ethoxybenzoyl)-4-piperidinyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B3880971.png)

![7-benzyl-4-imino-1,4,5,6,7,8-hexahydro-2H-pyrido[4',3':4,5]thieno[2,3-d][1,3]thiazine-2-thione](/img/structure/B3880982.png)